(R)-1-Methylmephenytoin

Description

BenchChem offers high-quality (R)-1-Methylmephenytoin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-Methylmephenytoin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

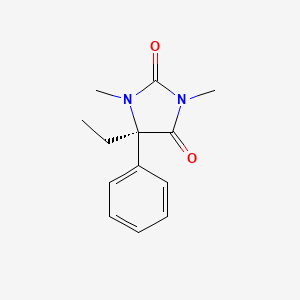

(5R)-5-ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-4-13(10-8-6-5-7-9-10)11(16)14(2)12(17)15(13)3/h5-9H,4H2,1-3H3/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKWEFNDJRRNST-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N1C)C)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(C(=O)N(C(=O)N1C)C)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652648 |

Source

|

| Record name | (5R)-5-Ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201606-44-2 |

Source

|

| Record name | (5R)-5-Ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of (R)-Mephenytoin and its Metabolites

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the mechanism of action of the (R)-enantiomer of the anticonvulsant drug mephenytoin. It delves into its stereoselective metabolism, the pivotal role of its active metabolite, nirvanol, and their collective interaction with voltage-gated sodium channels. This document synthesizes current scientific understanding, offering insights into the causal relationships behind its pharmacological effects and providing detailed experimental protocols for further investigation.

Introduction: Mephenytoin, a Stereoisomeric Anticonvulsant

Mephenytoin, marketed as Mesantoin, is a hydantoin-based anticonvulsant historically used in the management of epilepsy.[1] It is structurally related to phenytoin and shares a similar, though not identical, pharmacological profile.[2] Mephenytoin is administered as a racemic mixture of two enantiomers: (S)-mephenytoin and (R)-mephenytoin. The stereochemistry of mephenytoin is crucial to its metabolism and pharmacological activity, with each enantiomer following a distinct metabolic pathway, leading to different biological effects.

A Note on Nomenclature: (R)-1-Methylmephenytoin vs. (R)-Mephenytoin

It is critical to clarify a point of potential confusion in nomenclature. The subject of this guide is the (R)-enantiomer of mephenytoin, which is chemically designated as (R)-5-ethyl-3-methyl-5-phenylimidazolidine-2,4-dione.[3] While the term "(R)-1-Methylmephenytoin" (CAS No. 201606-44-2) refers to a distinct chemical entity with methylation at the N1 position of the hydantoin ring, the vast majority of pharmacological and metabolic research has been conducted on (R)-mephenytoin, where the methyl group is at the N3 position.[4][5] This guide will focus on the well-documented (R)-enantiomer of mephenytoin and its metabolic products.

The Core Mechanism: Stereoselective Metabolism

The therapeutic and toxic effects of racemic mephenytoin are largely dictated by the stereoselective metabolism of its enantiomers. The two primary metabolic pathways are aromatic hydroxylation and N-demethylation.

-

(S)-Mephenytoin: This enantiomer is primarily metabolized via aromatic 4'-hydroxylation, a reaction catalyzed almost exclusively by the polymorphic cytochrome P450 enzyme, CYP2C19.[1] The rate of this hydroxylation is subject to genetic polymorphism, leading to "extensive metabolizer" (EM) and "poor metabolizer" (PM) phenotypes in the population.[1]

-

(R)-Mephenytoin: In contrast, the (R)-enantiomer is predominantly metabolized through N-demethylation at the N3 position.[6] This process results in the formation of 5-ethyl-5-phenylhydantoin, a pharmacologically active metabolite commonly known as nirvanol.[7][8][9]

The disparate metabolic fates of the mephenytoin enantiomers are a classic example of stereoselectivity in drug metabolism and are fundamental to understanding the overall pharmacological profile of the racemic mixture.

Figure 1: Stereoselective metabolism of mephenytoin.

The Active Metabolite: Nirvanol

The N-demethylation of (R)-mephenytoin is a critical activation step, as the resulting metabolite, nirvanol, possesses significant anticonvulsant activity.[7][10] In fact, the sustained anticonvulsant effect of mephenytoin administration is largely attributed to the accumulation of nirvanol, which has a much longer elimination half-life than the parent compound.[10] Both mephenytoin and nirvanol have been shown to be effective in blocking the hind leg tonic extensor phase in the maximal electroshock seizure (MES) test in mice, a standard preclinical model for generalized tonic-clonic seizures.[10]

Molecular Target: Voltage-Gated Sodium Channels

The primary mechanism of action for hydantoin anticonvulsants, including phenytoin and by extension mephenytoin and its active metabolite nirvanol, is the blockade of voltage-gated sodium channels.[2][11][12]

State-Dependent Blockade

These drugs exhibit a state-dependent affinity for the sodium channel, preferentially binding to the inactivated state of the channel.[2] This mechanism is key to their therapeutic effect. During normal neuronal signaling, sodium channels rapidly cycle between resting, open, and inactivated states. In the context of a seizure, neurons undergo prolonged periods of depolarization and fire at high frequencies. This leads to an accumulation of sodium channels in the inactivated state. By stabilizing the inactivated state, mephenytoin and nirvanol prevent the channel from returning to the resting state, thereby reducing the number of available channels that can open in response to a subsequent action potential. This use-dependent and voltage-dependent blockade effectively dampens the sustained, high-frequency neuronal firing that characterizes epileptic seizures, without significantly affecting normal, low-frequency neuronal activity.

Figure 2: State-dependent blockade of voltage-gated sodium channels.

Stereospecificity in Channel Binding

While direct comparative studies on the stereospecific binding of mephenytoin enantiomers and nirvanol to sodium channels are not extensively detailed in the available literature, research on other chiral sodium channel blockers, such as tocainide, has demonstrated significant stereospecificity in both electrophysiological effects and receptor binding affinity.[13] It is plausible that such stereospecific interactions also exist for mephenytoin and its metabolites, influencing their potency and therapeutic profile.

Experimental Protocols

Investigating the mechanism of action of (R)-1-Methylmephenytoin involves a multi-faceted approach, combining in vitro metabolism studies with electrophysiological assays.

Protocol for In Vitro N-Demethylation Assay

Objective: To characterize the kinetics of (R)-mephenytoin N-demethylation.

Materials:

-

(R)-Mephenytoin

-

Human liver microsomes (HLMs) or recombinant human cytochrome P450 enzymes (e.g., CYP2C9, CYP2B6)[14]

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Nirvanol standard

-

LC-MS/MS system

Methodology:

-

Prepare a series of dilutions of (R)-mephenytoin in phosphate buffer.

-

In a microcentrifuge tube, combine HLMs or recombinant enzymes, the NADPH regenerating system, and phosphate buffer. Pre-incubate at 37°C.

-

Initiate the reaction by adding a specific concentration of (R)-mephenytoin to the reaction mixture.

-

Incubate at 37°C with shaking for a predetermined time course.

-

Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

-

Centrifuge to pellet the protein.

-

Analyze the supernatant for the formation of nirvanol using a validated LC-MS/MS method.

-

Determine kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Protocol for Electrophysiological Analysis of Sodium Channel Blockade

Objective: To quantify the state- and use-dependent blockade of voltage-gated sodium channels by nirvanol.

Materials:

-

Cell line expressing a specific human voltage-gated sodium channel subtype (e.g., NaV1.2, NaV1.5)

-

Patch-clamp electrophysiology rig (amplifier, digitizer, microscope)

-

Glass micropipettes

-

Intracellular and extracellular recording solutions

-

Nirvanol

Methodology:

-

Culture the cells expressing the sodium channel of interest.

-

Establish a whole-cell patch-clamp recording configuration.

-

Apply a series of voltage protocols to elicit sodium currents and characterize the baseline channel gating properties (activation, inactivation, recovery from inactivation).

-

To assess tonic block, apply nirvanol and measure the reduction in peak sodium current elicited by infrequent depolarizing pulses from a hyperpolarized holding potential.

-

To assess use-dependent block, apply a train of high-frequency depolarizing pulses in the presence of nirvanol and measure the cumulative reduction in current amplitude.

-

To determine the affinity for the inactivated state, measure the shift in the steady-state inactivation curve in the presence of the compound.

-

Construct concentration-response curves to determine the IC50 for tonic and use-dependent block.

Quantitative Data Summary

The following table summarizes key kinetic parameters for the N-demethylation of (S)-mephenytoin, providing an insight into the enzymatic processes that could be analogous for the (R)-enantiomer.

| Enzyme/System | Substrate | Km (µM) | Vmax (pmol/mg protein/min) | Reference |

| Human Liver Microsomes (High-affinity) | (S)-Mephenytoin | 174.1 | 170.5 | [14] |

| Human Liver Microsomes (Low-affinity) | (S)-Mephenytoin | 1911 | 3984 | [14] |

| Recombinant CYP2C9 | (S)-Mephenytoin | 150 ± 42 | N/A | [14] |

Conclusion

The mechanism of action of (R)-mephenytoin is intrinsically linked to its stereoselective metabolism. The N-demethylation of (R)-mephenytoin to its pharmacologically active metabolite, nirvanol, is the rate-limiting step for its primary therapeutic effect. Both the parent enantiomer and its metabolite are believed to exert their anticonvulsant effects through the state- and use-dependent blockade of voltage-gated sodium channels. A thorough understanding of these metabolic and pharmacodynamic pathways is essential for the rational design and development of novel antiepileptic drugs with improved efficacy and safety profiles. Further research is warranted to fully elucidate the stereospecific interactions of mephenytoin's enantiomers and their metabolites with specific sodium channel isoforms.

References

-

Kupferberg HJ, Yonekawa W. The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity. Drug Metab Dispos. 1975 Jan-Feb;3(1):26-9. [Link]

-

DeLozier T, Ferguson R, Gidal B, et al. Human N-demethylation of (S)-mephenytoin by cytochrome P450s 2C9 and 2B6. Drug Metab Dispos. 1998 Aug;26(8):759-63. [Link]

-

Wikipedia. Nirvanol. [Link]

-

Ochoa Gautier, J., & Catterall, W. A. (2021). Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. The Journal of general physiology, 153(10), e202012753. [Link]

-

Deranged Physiology. Phenytoin. [Link]

-

Daniel HI, Edeki TI. Genetic polymorphism of S-mephenytoin 4'-hydroxylation. Psychopharmacol Bull. 1996;32(2):219-30. [Link]

-

Küpfer A, Preisig R. Mephenytoin metabolism in vitro by human liver. Naunyn Schmiedebergs Arch Pharmacol. 1983 Jul;323(3):211-6. [Link]

-

Sankar R, Weaver DF. Pharmacology of Emerging Selective Sodium Channel Antagonists for the Treatment of Epilepsy. Practical Neurology. [Link]

-

Crumb, W. J., Jr, & Vicente, J. (2020). An overview of drug-induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety. Journal of cardiovascular electrophysiology, 31(12), 3359–3371. [Link]

-

Yamaoka, K., & Honjo, H. (2021). Cardiac Electrophysiological Effects of the Sodium Channel-Blocking Antiepileptic Drugs Lamotrigine and Lacosamide. Medicina (Kaunas, Lithuania), 57(9), 920. [Link]

-

Tanaka, K., et al. (2021). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Chemical & pharmaceutical bulletin, 69(4), 386–390. [Link]

-

Pharmaffiliates. (R)-1-Methylmephenytoin. [Link]

-

Wikipedia. Hydantoin. [Link]

-

Butler TC. N-methylated derivatives of barbituric acid, hydantoin and oxazolidinedione used in the treatment of epilepsy. Neurology. 1958 Apr;8 Suppl 1:106-12. [Link]

-

CVPharmacology. Class I Antiarrhythmics (Sodium-Channel Blockers). [Link]

-

Al-Shorbagy, M. Y., & El-Shishtawy, R. M. (2016). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 6(4), 1-12. [Link]

-

Admescope. Services for in vitro Metabolism research. [Link]

-

Bosilkovska, M., et al. (2015). Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events. British journal of clinical pharmacology, 80(6), 1456–1461. [Link]

-

Brown, B. S., & Strichartz, G. R. (2009). Block of human NaV1.5 sodium channels by novel alpha-hydroxyphenylamide analogues of phenytoin. British journal of pharmacology, 156(4), 657–668. [Link]

-

Starmer, C. F., & Grant, A. O. (1991). Proarrhythmic response to sodium channel blockade. Theoretical model and numerical experiments. Circulation, 84(4), 1785–1796. [Link]

-

PubChem. Mephenytoin. [Link]

-

Almotrefi, A. A., & Dzimiri, N. (1991). Stereospecific interaction of tocainide with the cardiac sodium channel. British journal of pharmacology, 104(1), 130–134. [Link]

-

Wikipedia. Mephenytoin. [Link]

-

Crish, S. D., & Calkins, D. J. (2011). Neuroprotection by sodium channel blockade with phenytoin in an experimental model of glaucoma. Investigative ophthalmology & visual science, 52(7), 4531–4539. [Link]

-

Uebachs, M., et al. (2010). Determinants of stereospecific binding of type I antiarrhythmic drugs to cardiac sodium channels. Molecular pharmacology, 77(4), 588–597. [Link]

-

ResearchGate. Synthesis of tritiated (S)-mephenytoin. NIS, N-iodosuccinimide; DMF, dimethylformamide. [Link]

-

Semantic Scholar. Reappraisal of human CYP isoforms involved in imipramine N-demethylation and 2-hydroxylation: a study using microsomes obtained from putative extensive and poor metabolizers of S-mephenytoin and eleven recombinant human CYPs. [Link]

Sources

- 1. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. Mephenytoin | C12H14N2O2 | CID 4060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Nirvanol - Wikipedia [en.wikipedia.org]

- 10. The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotection by sodium channel blockade with phenytoin in an experimental model of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Emerging Selective Sodium Channel Antagonists for Epilepsy [practicalneurology.com]

- 13. Stereospecific interaction of tocainide with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Human N-demethylation of (S)-mephenytoin by cytochrome P450s 2C9 and 2B6 - PubMed [pubmed.ncbi.nlm.nih.gov]

A-1-Methylmephenytoin: A-Technical-Guide-to-Its-Biological-Targets

Prepared by: Gemini, Senior Application Scientist

Abstract

(R)-1-Methylmephenytoin, also known as Nirvanol, is a primary active metabolite of the anticonvulsant drug mephenytoin. While mephenytoin itself is less commonly used today, understanding the molecular targets of its long-acting, pharmacologically active metabolite remains crucial for comprehending its therapeutic and toxic effects.[1][2] This technical guide provides an in-depth analysis of the known biological targets of (R)-1-Methylmephenytoin, focusing on the experimental methodologies used for their identification and validation. The primary mechanism of action for this class of compounds involves the modulation of neuronal excitability through interaction with voltage-gated ion channels.[3][4][5] We will detail these interactions, present relevant pharmacological data, and outline the key experimental protocols essential for researchers in pharmacology and drug development.

Introduction: The Pharmacological Significance of an Active Metabolite

Mephenytoin, a hydantoin-derivative anticonvulsant, undergoes significant metabolism in the body.[1][6] One of its major metabolic pathways is N-demethylation, which produces 5-ethyl-5-phenylhydantoin, also known as Nirvanol. This metabolite, which exists as (R)- and (S)-enantiomers, is not only pharmacologically active but also possesses a significantly longer half-life (approximately 96 hours) compared to the parent drug (around 7 hours).[2] This extended half-life means that the metabolite is the primary contributor to the sustained anticonvulsant effect following mephenytoin administration.[2] Therefore, a thorough characterization of the biological targets of Nirvanol, specifically the (R)-enantiomer, is paramount for a complete understanding of mephenytoin's pharmacology.

Primary Biological Target: Voltage-Gated Sodium Channels (VGSCs)

The principal mechanism underlying the anticonvulsant activity of hydantoin drugs like mephenytoin and its predecessor, phenytoin, is the modulation of voltage-gated sodium channels (VGSCs).[3][4][7] These channels are integral to the initiation and propagation of action potentials in neurons. By targeting VGSCs, (R)-1-Methylmephenytoin effectively suppresses the high-frequency, disorganized electrical activity characteristic of seizures.[1]

Mechanism of Inhibition

(R)-1-Methylmephenytoin exhibits a state-dependent blockade of VGSCs, showing a higher affinity for the inactivated state of the channel than for the resting (closed) or open states.[7] This is a key feature of many successful anticonvulsant drugs.[4][7]

-

During Normal Firing: At normal physiological firing rates, neurons spend most of their time at a resting membrane potential, and VGSCs are predominantly in the closed state. The drug has a low affinity for this state and thus has minimal impact on normal neuronal communication.[4]

-

During Seizure Activity: Seizures are characterized by rapid, repetitive firing of neurons.[4] This high-frequency firing forces a significant population of VGSCs into the open and then the inactivated state. The drug binds preferentially to these inactivated channels, stabilizing them and prolonging the refractory period. This makes it more difficult for the neuron to fire another action potential, thereby dampening the excessive firing and halting seizure propagation.[7]

This voltage- and use-dependent mechanism allows for a targeted suppression of pathological activity while sparing normal neuronal function.[7]

Binding Site

Studies on related anticonvulsants like phenytoin and carbamazepine suggest a binding site within the inner pore of the VGSC, specifically involving the S6 transmembrane segment of domain IV (IV-S6).[4] It is highly probable that (R)-1-Methylmephenytoin shares this binding pocket. The interaction is thought to be mediated by key aromatic and polar residues within the channel pore.

Methodologies for Target Identification and Validation

The characterization of (R)-1-Methylmephenytoin's action on VGSCs relies on a suite of biophysical and pharmacological assays. The causality behind experimental choices is critical: electrophysiology directly measures the functional consequence of drug binding, while binding assays quantify the affinity of this interaction.

Experimental Workflow for Target Validation

The logical flow from hypothesis to validated target is a self-validating system, where each step provides evidence that informs the next. A typical workflow is illustrated below.

Caption: A streamlined workflow for validating an anticonvulsant's biological target.

Protocol: Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold-standard technique for directly measuring the effect of a compound on ion channel function. It provides high-resolution, real-time data on channel gating and conductance.

Objective: To characterize the voltage- and use-dependent block of VGSCs by (R)-1-Methylmephenytoin in a neuronal cell line (e.g., HEK293 cells expressing specific human NaV channel subtypes like NaV1.2).[7]

Step-by-Step Methodology:

-

Cell Preparation: Culture HEK293 cells stably transfected with the desired human VGSC α-subunit. Plate cells onto glass coverslips 24-48 hours before the experiment.

-

Solution Preparation:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).

-

-

Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

-

Recording:

-

Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.

-

Approach a single cell with the recording pipette and form a high-resistance (>1 GΩ) seal (a "giga-seal").

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

-

Voltage Protocol (for Tonic Block):

-

Hold the cell at a hyperpolarized potential (e.g., -100 mV) where most channels are in the resting state.

-

Apply a depolarizing step (e.g., to 0 mV) to elicit a sodium current.

-

Apply (R)-1-Methylmephenytoin via the perfusion system and repeat the depolarizing step to measure the reduction in current amplitude.

-

-

Voltage Protocol (for Use-Dependent Block):

-

Hold the cell at -100 mV.

-

Apply a train of short depolarizing pulses (e.g., 20 pulses to 0 mV at 10 Hz).

-

Measure the progressive decrease in current amplitude during the train, both before and after drug application. The drug will cause a more pronounced reduction with each pulse.

-

-

Data Analysis: Calculate the percentage of current inhibition to determine parameters like IC₅₀. Compare the block at different holding potentials and stimulation frequencies to quantify state dependence.

Self-Validation: The protocol includes internal controls. The baseline recording before drug application serves as the primary control. A washout step, where the drug is removed, should show a reversal of the effect, confirming the compound's specific action.

Signaling Pathways and Downstream Effects

The interaction of (R)-1-Methylmephenytoin with VGSCs does not trigger a complex signaling cascade in the traditional sense. Instead, it causes a direct biophysical effect: the inhibition of ion flux. This primary action leads to crucial downstream consequences for neuronal function.

Sources

- 1. Mephenytoin | C12H14N2O2 | CID 4060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Clinical pharmacology of mephenytoin and ethotoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An epilepsy mutation in the beta1 subunit of the voltage-gated sodium channel results in reduced channel sensitivity to phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiepileptic drugs and agents that inhibit voltage-gated sodium channels prevent NMDA antagonist neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Formation of active metabolites of anticonvulsant drugs. A review of their pharmacokinetic and therapeutic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by carbamazepine, phenytoin and lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of (R)-1-Methylmephenytoin: A Safer Chiral Anticonvulsant Candidate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the scientific rationale and developmental framework for (R)-1-Methylmephenytoin, the (R)-enantiomer of the hydantoin anticonvulsant mephenytoin. Historically, racemic mephenytoin demonstrated therapeutic efficacy but was hampered by significant toxicity, leading to its limited clinical use. This guide posits that the adverse effects are stereoselectively associated with the (S)-enantiomer, primarily due to its metabolism by the polymorphic enzyme CYP2C19, which generates a reactive arene oxide intermediate. In contrast, (R)-1-Methylmephenytoin is metabolized via N-demethylation to the pharmacologically active R-normephenytoin, a pathway that circumvents the formation of toxic metabolites. Herein, we provide a comprehensive overview of the enantioselective synthesis, proposed mechanisms of action, and a roadmap for the preclinical evaluation of (R)-1-Methylmephenytoin as a potentially safer and more effective therapeutic agent for epilepsy. Detailed experimental protocols for critical in vitro and in vivo assays are provided to facilitate further investigation into this promising compound.

Introduction: The Rationale for Developing (R)-1-Methylmephenytoin

Mephenytoin, a hydantoin derivative, has been utilized for the management of refractory partial epilepsy.[1] However, its clinical application has been significantly restricted due to a high incidence of adverse drug reactions, including blood dyscrasias.[1] Mephenytoin is administered as a racemic mixture of two enantiomers: (R)-1-Methylmephenytoin and (S)-1-Methylmephenytoin. A substantial body of evidence now indicates that the therapeutic and toxicological profiles of these enantiomers are distinct, a consequence of their differential metabolism.[2]

The (S)-enantiomer is primarily metabolized via 4'-hydroxylation, a reaction catalyzed by the cytochrome P450 enzyme CYP2C19.[2] This metabolic pathway is known to proceed through a highly reactive arene oxide intermediate, which is implicated in the idiosyncratic toxicity associated with mephenytoin.[3] Furthermore, the gene encoding CYP2C19 is polymorphic in the human population, leading to significant inter-individual variability in the metabolism of (S)-mephenytoin and a corresponding unpredictability in drug exposure and toxicity.[2]

Conversely, the (R)-enantiomer, (R)-1-Methylmephenytoin, is predominantly metabolized through N-demethylation to form 5-ethyl-5-phenylhydantoin, also known as normephenytoin or nirvanol.[3] This active metabolite is believed to be responsible for a significant portion of the anticonvulsant effect of mephenytoin.[4][5] Crucially, this metabolic pathway does not involve the formation of a toxic arene oxide intermediate.[3] This stereoselective metabolism forms the cornerstone of the hypothesis that (R)-1-Methylmephenytoin represents a safer therapeutic entity, retaining the anticonvulsant properties of the racemic mixture while minimizing the risk of severe adverse effects.

This guide will provide a detailed exploration of the potential of (R)-1-Methylmephenytoin as a therapeutic agent, covering its synthesis, mechanism of action, and a comprehensive strategy for its preclinical evaluation.

Enantioselective Synthesis and Chiral Separation of (R)-1-Methylmephenytoin

The successful development of (R)-1-Methylmephenytoin as a therapeutic agent is contingent upon the availability of robust and scalable methods for its enantioselective synthesis or the efficient resolution of the racemic mixture.

Enantioselective Synthesis

While a specific, detailed protocol for the direct enantioselective synthesis of (R)-1-Methylmephenytoin is not extensively documented in publicly available literature, established methods for the synthesis of chiral hydantoins can be adapted. One promising approach involves the use of enantiomerically pure α-amino acids as starting materials. The Urech hydantoin synthesis, which involves the reaction of an amino acid with potassium cyanate, can be employed to generate the hydantoin ring system with retention of stereochemistry.[6] For the synthesis of (R)-1-Methylmephenytoin, an N-methylated (R)-α-ethyl-α-phenylglycine would be the ideal starting material.

A generalized synthetic scheme is presented below:

Figure 1. Proposed synthetic pathway for (R)-1-Methylmephenytoin.

Chiral Separation of Racemic Mephenytoin

An alternative and often more practical approach for obtaining enantiomerically pure (R)-1-Methylmephenytoin is the resolution of the racemic mixture. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a well-established and effective method for this purpose.

Experimental Protocol: Chiral HPLC Separation of Mephenytoin Enantiomers

Objective: To separate and isolate the (R)- and (S)-enantiomers of mephenytoin from a racemic mixture.

Materials:

-

Racemic mephenytoin standard

-

HPLC-grade acetonitrile and water

-

Glacial acetic acid

-

Triethylamine

-

Chiral stationary phase column (e.g., Chiralcel OD-H or equivalent)

-

HPLC system with UV detector

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 14:86 v/v) containing 0.1% glacial acetic acid and 0.2% triethylamine.[7] The exact ratio may require optimization depending on the specific column used.

-

Sample Preparation: Dissolve the racemic mephenytoin in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

HPLC Analysis:

-

Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 0.9 mL/min).[7]

-

Inject the prepared sample onto the column.

-

Monitor the elution of the enantiomers using a UV detector at a wavelength of 207 nm.[7]

-

The two enantiomers should elute as distinct peaks. The elution order will depend on the specific chiral stationary phase used.

-

-

Fraction Collection: Collect the fractions corresponding to each enantiomeric peak.

-

Purity Analysis: Analyze the collected fractions by HPLC to confirm the enantiomeric purity of the isolated (R)- and (S)-1-Methylmephenytoin.

Proposed Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The primary mechanism of action for hydantoin anticonvulsants, such as phenytoin, is the modulation of voltage-gated sodium channels.[8] It is highly probable that (R)-1-Methylmephenytoin and its active metabolite, R-normephenytoin, share this mechanism.

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in neurons. During a seizure, neurons exhibit high-frequency, sustained firing. Hydantoins are thought to selectively bind to the inactivated state of the sodium channel.[9] This binding stabilizes the inactivated state, making it more difficult for the channel to return to the resting state and subsequently open in response to depolarization. This use-dependent and voltage-dependent blockade of sodium channels effectively dampens the excessive neuronal firing characteristic of seizures, while having minimal impact on normal, low-frequency neuronal activity.

Figure 2. Proposed mechanism of action of (R)-1-Methylmephenytoin.

Preclinical Evaluation Strategy

A rigorous preclinical evaluation is essential to establish the therapeutic potential and safety profile of (R)-1-Methylmephenytoin. This should involve a combination of in vitro and in vivo studies.

In Vitro Evaluation

4.1.1. Sodium Channel Blocking Activity

The direct effect of (R)-1-Methylmephenytoin on voltage-gated sodium channels should be quantified using whole-cell patch-clamp electrophysiology.

Experimental Protocol: Whole-Cell Patch-Clamp Recording

Objective: To characterize the effects of (R)-1-Methylmephenytoin on voltage-gated sodium currents in cultured neurons.

Materials:

-

Primary neuronal cell culture (e.g., hippocampal or cortical neurons)

-

Patch-clamp rig with amplifier, digitizer, and microscope

-

Borosilicate glass capillaries for pipette fabrication

-

External and internal recording solutions

-

(R)-1-Methylmephenytoin stock solution

-

Tetrodotoxin (TTX) for sodium channel confirmation

Procedure:

-

Cell Preparation: Plate neurons on coverslips suitable for recording.

-

Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.[10]

-

Recording:

-

Establish a whole-cell patch-clamp configuration on a selected neuron.

-

In voltage-clamp mode, hold the cell at a negative potential (e.g., -70 mV) to record sodium currents.

-

Apply a series of depolarizing voltage steps to elicit sodium currents.

-

Perfuse the external solution containing various concentrations of (R)-1-Methylmephenytoin onto the cell.

-

Record the sodium currents in the presence of the compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the sodium currents before and after drug application.

-

Construct a concentration-response curve to determine the IC50 value for sodium channel blockade.

-

Investigate the use- and voltage-dependence of the block by applying repetitive depolarizing pulses at different frequencies and from different holding potentials.

-

4.1.2. Neurotoxicity Assessment

The potential for (R)-1-Methylmephenytoin to induce neuronal cell death should be assessed in vitro and compared to its (S)-enantiomer and the racemic mixture.

In Vivo Evaluation

4.2.1. Anticonvulsant Efficacy

The anticonvulsant activity of (R)-1-Methylmephenytoin should be evaluated in well-established rodent models of epilepsy.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

Objective: To assess the ability of (R)-1-Methylmephenytoin to prevent the spread of seizures.

Materials:

-

Male mice or rats

-

Electroshock apparatus with corneal electrodes

-

(R)-1-Methylmephenytoin formulation for administration (e.g., intraperitoneal injection)

-

Vehicle control

Procedure:

-

Animal Dosing: Administer (R)-1-Methylmephenytoin at various doses to different groups of animals. Include a vehicle control group.

-

Seizure Induction: At the time of peak drug effect, deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 60 Hz, 0.2 s) via corneal electrodes.[11]

-

Observation: Observe the animals for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this endpoint.[11]

-

Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED50).

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Test

Objective: To evaluate the ability of (R)-1-Methylmephenytoin to increase the seizure threshold.

Materials:

-

Male mice or rats

-

Pentylenetetrazole (PTZ) solution

-

(R)-1-Methylmephenytoin formulation for administration

-

Vehicle control

Procedure:

-

Animal Dosing: Administer (R)-1-Methylmephenytoin at various doses to different groups of animals, including a vehicle control group.

-

PTZ Administration: At the time of peak drug effect, administer a convulsive dose of PTZ (e.g., 85 mg/kg, subcutaneous for mice).[12]

-

Observation: Observe the animals for a defined period (e.g., 30 minutes) and score the seizure severity based on a standardized scale (e.g., Racine scale). Protection is often defined as the absence of clonic seizures.[12]

-

Data Analysis: Determine the ED50 for protection against PTZ-induced seizures.

4.2.2. Neurotoxicity and Side Effect Profile

The potential for (R)-1-Methylmephenytoin to cause acute neurological deficits should be assessed using tests such as the rotarod test for motor coordination.

Data Presentation and Interpretation

To facilitate a clear comparison of the therapeutic potential of (R)-1-Methylmephenytoin, all quantitative data should be summarized in tabular format.

Table 1: Comparative Preclinical Profile of Mephenytoin Enantiomers and Metabolite

| Compound | MES ED50 (mg/kg) | PTZ ED50 (mg/kg) | In Vitro Sodium Channel IC50 (µM) | Neurotoxicity TD50 (mg/kg) | Protective Index (TD50/ED50) |

| (R)-1-Methylmephenytoin | To be determined | To be determined | To be determined | To be determined | To be determined |

| (S)-1-Methylmephenytoin | To be determined | To be determined | To be determined | To be determined | To be determined |

| Racemic Mephenytoin | Literature value | Literature value | Literature value | Literature value | Literature value |

| R-Normephenytoin | Literature value | Literature value | Literature value | Literature value | Literature value |

Conclusion and Future Directions

The existing evidence strongly supports the hypothesis that (R)-1-Methylmephenytoin holds significant promise as a safer anticonvulsant drug compared to the racemic mixture. Its metabolic profile, which avoids the formation of toxic arene oxide intermediates, is a key advantage. The proposed preclinical development plan outlined in this guide provides a clear and scientifically rigorous path to validating its therapeutic potential.

Future research should focus on:

-

The enantioselective synthesis of (R)-1-Methylmephenytoin to ensure a pure and well-characterized drug substance.

-

A comprehensive evaluation of its anticonvulsant efficacy in a broader range of seizure models, including models of chronic epilepsy.

-

A thorough investigation of its safety and toxicological profile, including long-term studies.

-

Pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion profile.

Successful completion of these studies will provide the necessary foundation for advancing (R)-1-Methylmephenytoin into clinical development as a novel and potentially superior treatment for epilepsy.

References

-

Sybilska, D., Żukowski, J., & Bojarski, J. (n.d.). Resolution of Mephenytoin and Some Chiral Barbiturates into Enantiomers by Reversed Phase High Performance Liquid Chromatography via β-Cyclodextrin Inclusion Complexes. Taylor & Francis Online. Retrieved from [Link]

- Yao, T. W., Zeng, S., & Chen, Y. Z. (1998). Determination of S/R ratio of mephenytoin in human urine by chiral HPLC and ultraviolet detection and its comparison with gas chromatography. Zhongguo Yao Li Xue Bao, 19(6), 548–550.

- Zhang, D., Xing, X., & Cuny, G. D. (2006). Synthesis of hydantoins from enantiomerically pure alpha-amino amides without epimerization. The Journal of organic chemistry, 71(4), 1750–1753.

-

AXOL Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from [Link]

- Wells, P. G., Zubovits, J. T., Wong, D. T., Molinaro, L. L., & Ali, S. (1989). Relation of in vivo drug metabolism to stereoselective fetal hydantoin toxicology in mouse: evaluation of mephenytoin and its metabolite, nirvanol. The Journal of pharmacology and experimental therapeutics, 250(3), 1105–1112.

-

National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Retrieved from [Link]

-

National Institute of Neurological Disorders and Stroke. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database. Retrieved from [Link]

- Kuo, C. C., & Bean, B. P. (1994). Slow binding of phenytoin to inactivated sodium channels in rat hippocampal neurons. Molecular pharmacology, 46(4), 716–725.

-

National Center for Biotechnology Information. (n.d.). Mephenytoin. PubChem. Retrieved from [Link]

- Lipkind, G. M., & Fozzard, H. A. (2010). Molecular model of anticonvulsant drug binding to the voltage-gated sodium channel inner pore. Molecular pharmacology, 78(4), 631–638.

- Tiong, H. Y., & Tan, T. T. Y. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Oriental Journal of Chemistry, 37(1), 240-244.

-

National Center for Biotechnology Information. (n.d.). Mephenytoin. PubChem. Retrieved from [Link]

- Wells, P. G., Zubovits, J. T., Wong, D. T., Molinaro, L. L., & Ali, S. (1989). Relation of in vivo drug metabolism to stereoselective fetal hydantoin toxicology in mouse: evaluation of mephenytoin and its metabolite, nirvanol. The Journal of pharmacology and experimental therapeutics, 250(3), 1105–1112.

- Jacqz-Aigrain, E., & Anderson, B. J. (1999). Pharmacokinetics of R-enantiomeric normephenytoin during chronic administration in epileptic patients. European journal of clinical pharmacology, 55(7), 523–527.

- Jacqz-Aigrain, E., & Anderson, B. J. (1999). Pharmacokinetics of R-enantiomeric normephenytoin during chronic administration in epileptic patients. European journal of clinical pharmacology, 55(7), 523–527.

- Troupin, A. S., Ojemann, L. M., & Dodrill, C. B. (1976). Mephenytoin: a reappraisal. Epilepsia, 17(4), 403–414.

- Yao, T. W., Zeng, S., & Chen, Y. Z. (1998). Chromatographic optimization of chiral separation of mephenytoin in urine using simplex method. Chinese Journal of Modern Applied Pharmacy, 15(2), 37-39.

- Troupin, A. S., Ojemann, L. M., & Dodrill, C. B. (1976). Clinical pharmacology of mephenytoin and ethotoin. Annals of neurology, 6(5), 410–414.

- Yasumori, T., Chen, L., Nagata, K., Yamazoe, Y., & Kato, R. (1993). Species differences in stereoselective metabolism of mephenytoin by cytochrome P450 (CYP2C and CYP3A). The Journal of pharmacology and experimental therapeutics, 264(1), 89–94.

- Zolkowska, D., Wu, C. Y., & Rogawski, M. A. (2019). Anticonvulsant Potencies of the Enantiomers of the Neurosteroids Androsterone and Etiocholanolone Exceed those of the Natural Forms. The Journal of pharmacology and experimental therapeutics, 371(2), 494–500.

- Daniel, H. I., & Edeki, T. I. (1996). Genetic polymorphism of S-mephenytoin 4'-hydroxylation. Psychopharmacology bulletin, 32(2), 219–230.

- Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society reviews, 37(12), 2593–2608.

- Lipkind, G. M., & Fozzard, H. A. (2010). Molecular model of anticonvulsant drug binding to the voltage-gated sodium channel inner pore. Molecular pharmacology, 78(4), 631–638.

- Vilella, L., et al. (2009). Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by carbamazepine, phenytoin and lamotrigine. British journal of pharmacology, 158(6), 1564–1575.

- Stella, V. J., & Gish, B. G. (1980). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of pharmaceutical sciences, 69(1), 29–32.

- Holland, M. G., & Adams, J. M. (2000). Mephenytoin overdose--phenytoin poisoning incognito? Case report and mephenytoin/phenytoin comparison. Journal of toxicology. Clinical toxicology, 38(7), 781–785.

- de Curtis, M., & Gnatkovsky, V. (2017). A comparison of anticonvulsant efficacy and action mechanism of Mannitol vs Phenytoin in adult rat neocortical slices. IBRO reports, 3, 55–64.

- Kolev, T., Stoyanov, S., & Stoyanova, R. (2024).

- National Center for Biotechnology Information. (2023). Phenytoin. In StatPearls.

- Löscher, W., & Schmidt, D. (1994).

- Lee, S. Y., & Lee, K. (2017). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. Organic letters, 19(21), 5888–5891.

- Butler, T. C., & Waddell, W. J. (1954). A pharmacological comparison of the optical isomers of 5-ethyl-5-phenyl hydantoin (nirvanol) and of 3-methyl-5-ethyl-5-phenyl hydantoin (mesantoin). The Journal of pharmacology and experimental therapeutics, 110(1), 120–125.

Sources

- 1. docs.axolbio.com [docs.axolbio.com]

- 2. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI [encyclopedia.pub]

- 5. Clinical pharmacology of mephenytoin and ethotoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ikm.org.my [ikm.org.my]

- 7. Determination of S/R ratio of mephenytoin in human urine by chiral HPLC and ultraviolet detection and its comparison with gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Slow binding of phenytoin to inactivated sodium channels in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 11. Whole Cell Patch Clamp Protocol [protocols.io]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes & Protocols for High-Purity (R)-1-Methylmephenytoin

Prepared by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procurement, handling, quality control, and application of high-purity (R)-1-Methylmephenytoin. The protocols and insights are designed to ensure experimental success through scientific rigor and a deep understanding of the compound's characteristics.

Introduction to (R)-1-Methylmephenytoin

(R)-1-Methylmephenytoin, with the CAS number 201606-44-2, is the R-enantiomer of 1-Methylmephenytoin. It is a derivative of mephenytoin, a hydantoin-class anticonvulsant. As an isolated stereoisomer, this compound is of significant interest in pharmacological and neurological research, particularly for studies requiring precise receptor interaction and metabolic pathway analysis, where stereochemistry plays a critical role. The purity of such a compound is paramount, as trace impurities of the S-enantiomer or other related substances could confound experimental results.

Commercial Sourcing and Specifications

Procuring high-purity (R)-1-Methylmephenytoin is the foundational step for any valid research. It is crucial to source from reputable suppliers who provide comprehensive analytical documentation. Below is a summary of representative suppliers and typical product specifications.

| Supplier | Product Name/Synonym | CAS Number | Typical Purity | Provided Documentation |

| Pharmaffiliates | (R)-1-Methylmephenytoin | 201606-44-2 | ≥98% (by HPLC) | Certificate of Analysis (CoA), MSDS[1] |

| ChemicalBook | (R)-5-Ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione | 201606-44-2 | Varies by listing | MSDS, Basic Properties[2] |

Researcher's Checklist for Procurement:

-

Request a Lot-Specific Certificate of Analysis (CoA): Do not rely on generic online specifications. A CoA provides critical data on purity, identity (e.g., via NMR, MS), and levels of residual solvents or impurities for the specific batch you are purchasing.[3]

-

Verify Enantiomeric Purity: For stereospecific research, ensure the supplier provides data on enantiomeric excess (e.e.), typically determined by chiral chromatography.

-

Assess Supplier Reputation: Choose suppliers with a track record in producing high-purity reference standards and research chemicals.

Compound Handling and Storage

Proper handling and storage are essential to maintain the integrity and stability of (R)-1-Methylmephenytoin.

3.1. Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆N₂O₂ | [2] |

| Molecular Weight | 232.28 g/mol | [1][2] |

| Appearance | White Solid | [1] |

| Melting Point | 89-90°C | [2] |

| Storage Temperature | 2-8°C (Refrigerator) | [1][2] |

| Solubility | Slightly soluble in Acetonitrile, Chloroform, Methanol | [2] |

3.2. Storage Protocol

-

Upon Receipt: Log the compound in your laboratory inventory system, noting the supplier, lot number, and date of arrival.

-

Short-Term Storage: Store the compound in its original, tightly sealed container in a refrigerator at 2-8°C.[1] The use of a desiccator within the refrigerator is recommended to protect against moisture.

-

Long-Term Storage: For extended storage, consider flushing the container with an inert gas like argon or nitrogen before sealing to minimize oxidation.

-

Solution Preparation: Prepare stock solutions in an appropriate solvent (e.g., DMSO for biological assays, methanol for analytical work).[4] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C or -80°C.

Quality Control and Analytical Protocols

Independent verification of purity is a hallmark of rigorous scientific practice.[5][6] The following workflow outlines the necessary steps for in-house quality assurance.

Workflow for Incoming Compound QC

Caption: Quality control workflow for incoming (R)-1-Methylmephenytoin.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for determining the purity of (R)-1-Methylmephenytoin. The causality behind this choice is that HPLC is a robust, quantitative technique ideal for separating the main compound from potential impurities.[7]

A. Materials and Reagents

-

(R)-1-Methylmephenytoin sample

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Formic acid (FA)

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

B. Instrument and Conditions

-

HPLC System: With UV-Vis detector

-

Mobile Phase A: Water with 0.1% FA

-

Mobile Phase B: ACN with 0.1% FA

-

Gradient: 10% B to 90% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

C. Step-by-Step Procedure

-

Sample Preparation: Accurately weigh ~1 mg of (R)-1-Methylmephenytoin and dissolve it in 1 mL of 50:50 ACN:Water to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for injection.

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (10% B) for at least 15 minutes or until a stable baseline is achieved.

-

Blank Injection: Inject a solvent blank (50:50 ACN:Water) to ensure no system contamination.

-

Sample Injection: Inject the prepared sample solution.

-

Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

-

Purity (%) = (Area_MainPeak / Area_Total) * 100

-

Trustworthiness Check: The system is validated by the stable baseline and the clean blank run. The method's reliability rests on the clear separation of the main analyte peak from any impurity peaks.

Application Notes and Experimental Protocols

(R)-1-Methylmephenytoin is valuable for investigating neuronal excitability, ion channel modulation, and blood-brain barrier transport. The following protocols provide frameworks for its in vitro characterization.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

Rationale: Before conducting functional assays, it is crucial to determine the concentration range at which the compound is not cytotoxic, ensuring that observed functional effects are not artifacts of cell death.[8][9] The MTT assay measures metabolic activity, a proxy for cell viability.

A. Materials

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS)

-

(R)-1-Methylmephenytoin stock solution (10 mM in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

B. Step-by-Step Procedure

-

Cell Plating: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a serial dilution of (R)-1-Methylmephenytoin in culture medium, ranging from 1 µM to 500 µM. Ensure the final DMSO concentration is ≤ 0.5% in all wells.[8]

-

Cell Treatment: Replace the medium in each well with 100 µL of the medium containing the different compound concentrations. Include "vehicle control" (medium with 0.5% DMSO) and "untreated control" wells.

-

Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve to determine the CC₅₀ (50% cytotoxic concentration).

Workflow for In Vitro Assay

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 201606-44-2 CAS MSDS ((R)-1-METHYLMEPHENYTOIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. methanol.org [methanol.org]

- 5. scribd.com [scribd.com]

- 6. Quality control - Food & Feed Analysis [food.r-biopharm.com]

- 7. food.r-biopharm.com [food.r-biopharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com]

Formulation of (R)-1-Methylmephenytoin for Preclinical In Vivo Administration

An Application Guide for Researchers

Abstract

This application note provides a detailed guide for the formulation of (R)-1-Methylmephenytoin, a pharmacologically relevant hydantoin derivative, for in vivo administration in preclinical research settings. Due to its poor aqueous solubility, specialized formulation strategies are required to ensure accurate dosing, bioavailability, and minimize vehicle-induced artifacts in animal models. This document outlines two primary protocols: a co-solvent system for parenteral (intraperitoneal) administration and a micronized suspension for oral gavage. The scientific rationale behind vehicle selection, step-by-step preparation methods, quality control assays, and considerations for in vivo studies are discussed to provide researchers with a robust framework for their experimental design.

Introduction and Physicochemical Characterization

(R)-1-Methylmephenytoin, the R-enantiomer of a mephenytoin metabolite, is a compound of interest in anticonvulsant research. A significant hurdle in its preclinical evaluation is its limited solubility in aqueous media, a common challenge for many hydantoin derivatives.[1] Effective in vivo studies hinge on the development of a formulation that delivers the compound in a stable, homogenous, and bioavailable form. An inappropriate vehicle can lead to inaccurate dosing, precipitation at the injection site, poor absorption, and confounding toxicological effects.[2][3]

The initial step in any formulation strategy is to understand the compound's fundamental physicochemical properties.

Table 1: Physicochemical Properties of (R)-1-Methylmephenytoin

| Property | Value | Source |

| Chemical Name | (R)-5-Ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione | [4][5] |

| CAS Number | 201606-44-2 | [4][5] |

| Molecular Formula | C13H16N2O2 | [4] |

| Molecular Weight | 232.28 g/mol | [4][5] |

| Appearance | White Solid | [5] |

| Melting Point | 89-90°C | [4] |

| Solubility | Slightly soluble in Acetonitrile, Chloroform, Methanol | [4] |

| Storage | 2-8°C Refrigerator | [4][5] |

The slight solubility in organic solvents and implied poor aqueous solubility necessitate strategies beyond simple saline dissolution.[4] The stability of the hydantoin ring's diketo tautomer is generally high in solution, suggesting good intrinsic chemical stability under typical formulation conditions.[6][7]

Formulation Development Strategy

The selection of a formulation approach is dictated by the intended route of administration and the compound's properties. For (R)-1-Methylmephenytoin, we must overcome its lipophilic nature. The following diagram illustrates the decision-making process for selecting a suitable formulation.

Caption: Formulation selection workflow for (R)-1-Methylmephenytoin.

Based on this workflow, two common and practical approaches are detailed below: a co-solvent vehicle for intraperitoneal (IP) injection and a suspension for oral (PO) administration. IP administration is often used for initial efficacy screening in rodent models, while PO administration is crucial for evaluating oral bioavailability and clinical relevance.

Experimental Protocols

Protocol 1: Co-solvent Formulation for Parenteral (IP) Administration

This protocol is designed to create a clear solution for systemic administration. The rationale is to use a minimal amount of a water-miscible organic solvent to dissolve the compound, which is then diluted in a vehicle that is well-tolerated in vivo.[8] A common vehicle is a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG-400), and saline.

Causality Behind Choices:

-

DMSO: An excellent solubilizing agent for many poorly soluble compounds.[9] Its concentration must be minimized (typically <10% of the final volume) to avoid inflammatory responses and potential neurotoxicity.[2]

-

PEG-400: A non-toxic, water-miscible polymer that helps maintain the drug in solution upon dilution with the aqueous component and improves overall tolerability.[9]

-

Saline (0.9% NaCl): Used as the final diluent to make the formulation isotonic and reduce tissue irritation at the injection site.[9]

Materials and Equipment:

-

(R)-1-Methylmephenytoin powder

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Polyethylene Glycol 400 (PEG-400), USP grade

-

0.9% Sodium Chloride Injection, USP (Sterile Saline)

-

Sterile, conical centrifuge tubes (e.g., 15 mL)

-

Analytical balance

-

Vortex mixer

-

Pipettes and sterile tips

-

Sterile syringe filters (0.22 µm, PVDF or PTFE compatible with DMSO)

Step-by-Step Methodology:

-

Calculate Required Amounts:

-

Goal: Prepare 10 mL of a 5 mg/mL solution.

-

Drug: 10 mL * 5 mg/mL = 50 mg of (R)-1-Methylmephenytoin.

-

Vehicle Composition (example): 10% DMSO / 40% PEG-400 / 50% Saline (v/v/v).

-

DMSO: 10% of 10 mL = 1.0 mL

-

PEG-400: 40% of 10 mL = 4.0 mL

-

Saline: 50% of 10 mL = 5.0 mL

-

-

-

Dissolution:

-

Accurately weigh 50 mg of (R)-1-Methylmephenytoin into a sterile 15 mL conical tube.

-

Add 1.0 mL of DMSO to the tube.

-

Vortex vigorously for 1-2 minutes until the powder is completely dissolved. The solution should be clear.

-

-

Addition of Co-solvent:

-

Add 4.0 mL of PEG-400 to the DMSO-drug solution.

-

Vortex for 1 minute until the solution is homogenous.

-

-

Aqueous Dilution:

-

Slowly add the 5.0 mL of sterile saline to the organic phase while vortexing. This dropwise addition with continuous mixing is critical to prevent precipitation of the drug.

-

Continue vortexing for an additional 1-2 minutes.

-

-

Final Quality Control & Sterilization:

-

Visually inspect the final formulation. It must be a clear, colorless solution free of any particulates or cloudiness. If precipitation occurs, the formulation is not viable and the solvent ratios may need to be adjusted (e.g., increasing the PEG-400 percentage).

-

For sterile administration, filter the final solution through a 0.22 µm syringe filter into a sterile vial. Ensure the filter material is compatible with DMSO.

-

Store at 2-8°C and use within 24-48 hours, as the long-term stability of this formulation is unknown. Always warm to room temperature and vortex before use.

-

Protocol 2: Aqueous Suspension for Oral (PO) Administration

For oral administration, particularly for dose-ranging or chronic studies, a suspension is often preferable to a co-solvent system to avoid potential long-term toxicity from the organic solvents. This involves suspending fine particles of the drug in an aqueous vehicle containing a suspending agent.

Causality Behind Choices:

-

Micronization (Optional but Recommended): Reducing the particle size of the drug powder increases its surface area, which can improve the dissolution rate in the gastrointestinal tract and enhance bioavailability.[8]

-

Wetting Agent (e.g., Tween 80): A surfactant is used to decrease the surface tension between the hydrophobic drug particles and the aqueous vehicle, allowing for uniform dispersion.[8]

-

Suspending Agent (e.g., Carboxymethylcellulose): A viscosity-enhancing agent that slows down the sedimentation of drug particles, ensuring dose uniformity. A 0.5% solution of Sodium Carboxymethylcellulose (Na-CMC) is commonly used.[2][8]

Materials and Equipment:

-

(R)-1-Methylmephenytoin powder (micronized, if possible)

-

Sodium Carboxymethylcellulose (Na-CMC), low viscosity

-

Tween 80 (Polysorbate 80)

-

Purified Water

-

Glass mortar and pestle

-

Magnetic stirrer and stir bar

-

Graduated cylinders and beakers

-

Analytical balance

Step-by-Step Methodology:

-

Prepare the Vehicle (0.5% Na-CMC with 0.1% Tween 80):

-

Goal: Prepare 50 mL of vehicle.

-

Heat ~40 mL of purified water to ~60-70°C.

-

Slowly sprinkle 0.25 g (0.5%) of Na-CMC onto the surface of the hot water while stirring vigorously with a magnetic stirrer. This prevents clumping.

-

Continue stirring until the Na-CMC is fully hydrated and the solution is clear (it will be viscous).

-

Allow the solution to cool to room temperature.

-

Add 50 µL (0.1%) of Tween 80 and stir to combine.

-

Add purified water to bring the final volume to 50 mL.

-

-

Calculate Required Amounts:

-

Goal: Prepare 20 mL of a 10 mg/mL suspension.

-

Drug: 20 mL * 10 mg/mL = 200 mg of (R)-1-Methylmephenytoin.

-

-

Preparation of the Suspension:

-

Accurately weigh 200 mg of (R)-1-Methylmephenytoin powder and place it in a glass mortar.

-

Add a small amount of the prepared vehicle (~0.5 mL) to the powder.

-

Triturate with the pestle to form a smooth, uniform paste. This "wetting" step is crucial for preventing particle aggregation.[8]

-

Gradually add the remaining vehicle in small portions while continuously triturating to ensure the paste is smoothly diluted.

-

Transfer the contents to a graduated cylinder or beaker and use additional vehicle to rinse the mortar and pestle, ensuring a complete transfer of the drug.

-

Bring the final volume to 20 mL with the vehicle.

-

-

Final Quality Control & Homogenization:

-

Transfer the suspension to a vial containing a small magnetic stir bar.

-

Stir on a magnetic plate for at least 30 minutes to ensure homogeneity.

-

Visually inspect the suspension. It should be opaque and uniform, with no large clumps or visible dry powder.

-

Store at 2-8°C. Crucially, this formulation must be stirred continuously (e.g., on a stir plate) before and during dose withdrawal to ensure each dose is uniform.

-

Quality Control and In Vivo Administration

Rigorous quality control and careful administration are paramount for the validity of in vivo data.

Table 2: Quality Control Checks for Formulations

| Parameter | Specification (Protocol 1: Co-solvent) | Specification (Protocol 2: Suspension) | Rationale |

| Visual Appearance | Clear, particle-free solution | Homogenous, opaque suspension | Ensures drug is dissolved or uniformly suspended, preventing inaccurate dosing. |

| pH | Measure and record (likely neutral to slightly acidic) | Measure and record (likely near neutral) | Important for stability and physiological compatibility.[3] |

| Dose Uniformity | N/A (Solution) | Must be continuously stirred before and during dosing | Prevents settling and ensures each animal receives the correct dose. |

| Stability | Use within 24-48 hours unless stability is proven | Prepare fresh or prove stability; check for re-suspendability | Ensures drug has not degraded or precipitated over the course of the experiment.[3][8] |

The following workflow outlines the process from formulation to data interpretation.

Caption: General workflow for in vivo studies.

Key Considerations for Administration:

-

Vehicle Control Group: Always include a group of animals that receives the vehicle only (without the active drug).[2] This is essential to differentiate the pharmacological effects of (R)-1-Methylmephenytoin from any potential effects of the formulation itself.

-

Dose Volume: For mice and rats, typical administration volumes are 5-10 mL/kg for both IP and PO routes.[2] The concentration of the formulation should be adjusted to achieve the desired mg/kg dose within this volume range.

-

Animal Models: The choice of animal model will depend on the research question. Common models for screening anticonvulsants include the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, which represent generalized tonic-clonic and myoclonic seizures, respectively.[10][11]

Conclusion

The successful in vivo evaluation of (R)-1-Methylmephenytoin is critically dependent on the use of a carefully designed and validated formulation. Due to its poor aqueous solubility, simple aqueous solutions are not feasible. The co-solvent and suspension protocols provided in this note offer robust, well-justified methods for preparing this compound for parenteral and oral administration. Researchers must perform rigorous quality control on each batch and always include a vehicle-only control group to ensure the generation of reliable and interpretable preclinical data.

References

-

ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment? [Online discussion forum]. Available: [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2008). Formulation and in vitro and in vivo characterization of a phenytoin self-emulsifying drug delivery system (SEDDS). PubMed, 20(6), 653-658. Available: [Link]

-

Faris, H., & Safi, Z. (2014). Theoretical Investigation of Tautomerism Stability of Hydantoin in the Gas Phase and in the Solution. Oriental Journal of Chemistry, 30(3), 1045-1054. Available: [Link]

-

Chakrabarti, S., Belpaire, F., & Moerman, E. (1980). Effect of formulation on dissolution and bioavailability of phenytoin tablets. Pharmazie, 35(10), 627-9. Available: [Link]

-

Miyazaki, S., et al. (1981). Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. PubMed, 29(4), 575-83. Available: [Link]

-

Kumar, S., & Bhargava, D. (2013). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 3(6), 442-451. Available: [Link]

-

Gallo, J. M., et al. (1988). Preparation of Gelatin: Phenytoin Sodium Microspheres: An IN VITRO and IN VIVO Evaluation. Drug Development and Industrial Pharmacy, 16(6), 925-939. Available: [Link]

-

Pereira, F. C., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. EC Pharmacology and Toxicology, 6(4), 252-263. Available: [Link]

-

Ghosal, S. K., & Gunda, S. (2018). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 57(5), 451-464. Available: [Link]

- Shah, S. M., & Hulse, J. D. (1991). Formulations of phenytoin sodium for intravenous administration. Google Patents.

-

ResearchGate. (2014). (PDF) Theoretical Investigation of Tautomerism Stability of Hydantoin in the Gas Phase and in the Solution. ResearchGate. Available: [Link]

-

Agrawal, S., et al. (2019). Synthesis and Formulation Development of Phenytoin by Inclusion Complexation. Indian Journal of Pharmaceutical Sciences, 81(5), 884-892. Available: [Link]

-

De Marco, R., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 87(21), 14194-14206. Available: [Link]

-

Slideshare. (n.d.). Animal models for screening of antiepileptic drugs. Slideshare. Available: [Link]

-

Kulkarni, S. K. (1996). Methods and considerations for experimental evaluation of antiepileptic drugs. Indian Journal of Experimental Biology, 34(1), 37-43. Available: [Link]

-

Tsumoto, K., et al. (2019). Hydantoin and Its Derivatives Reduce the Viscosity of Concentrated Antibody Formulations by Inhibiting Associations via Hydrophobic Amino Acid Residues. Industrial & Engineering Chemistry Research, 58(35), 15837-15845. Available: [Link]

-

Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmacy and Health, 3(1), 148-162. Available: [Link]

-

DocsDrive. (n.d.). Animal Models for Pre-Clinical Antiepileptic Drug Research. DocsDrive. Available: [Link]

-

MSD Veterinary Manual. (n.d.). Anticonvulsants for Treatment of Animals. MSD Veterinary Manual. Available: [Link]

-

Pharmaffiliates. (n.d.). CAS No : 201606-44-2| Chemical Name : (R)-1-Methylmephenytoin. Pharmaffiliates. Available: [Link]

Sources

- 1. Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 3. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 201606-44-2 CAS MSDS ((R)-1-METHYLMEPHENYTOIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Theoretical Investigation of Tautomerism Stability of Hydantoin in the Gas Phase and in the Solution – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. ijpp.com [ijpp.com]

- 11. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

Troubleshooting & Optimization

Technical Support Center: (R)-1-Methylmephenytoin Solubility Enhancement

Welcome to the technical support center for (R)-1-Methylmephenytoin. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. We will explore the physicochemical reasons for its low solubility and provide a series of troubleshooting guides and FAQs to systematically improve its dissolution in aqueous buffers for your experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of (R)-1-Methylmephenytoin that limit its aqueous solubility?

A1: Understanding the inherent properties of (R)-1-Methylmephenytoin is the first step in troubleshooting solubility issues. The parent compound, Mephenytoin, is classified as practically insoluble in water[1]. This is due to a combination of its molecular structure, which features a non-polar phenyl and ethyl group, and its crystalline nature. While data for the specific (R)-1-Methylmephenytoin enantiomer is limited, we can infer its properties from the closely related (S)-Mephenytoin and the racemic mixture.

Key properties influencing solubility are summarized below:

| Property | Value / Description | Implication for Aqueous Solubility | Source |

| Molecular Formula | C₁₃H₁₆N₂O₂ | - | [2][3] |

| Molecular Weight | 232.28 g/mol | Moderate molecular weight, less of a factor than others. | [2][3] |

| LogP | 1.69 (for Mephenytoin) | A positive LogP indicates higher lipophilicity than hydrophilicity, predicting poor water solubility. | [1] |

| pKa | 8.51 (for Mephenytoin) | The hydantoin ring has a weakly acidic proton. At pH values well below the pKa, the molecule is in its neutral, less soluble form. Ionization above the pKa will increase solubility. | [1] |

| Aqueous Solubility | Sparingly soluble / Practically insoluble. | Direct dissolution in aqueous buffers will likely result in very low concentrations (e.g., ~0.5 mg/mL in a 1:1 DMSO:PBS solution)[4][5]. | [1][4][5] |

| Form | Crystalline Solid | The energy required to break the crystal lattice for dissolution contributes to low solubility. | [2][4] |

Troubleshooting Guide: Step-by-Step Solubility Enhancement

This section provides a logical workflow for systematically addressing solubility challenges. We recommend starting with pH adjustment and progressing to more complex systems as required by your experimental concentration needs and constraints.

Q2: How can I use pH to improve the solubility of (R)-1-Methylmephenytoin?

A2: Adjusting the pH is the most straightforward method for ionizable compounds. Mephenytoin is a weak acid with a pKa of 8.51, meaning it will donate a proton to become a negatively charged, more water-soluble anion at pH values above its pKa.[1] According to the Henderson-Hasselbalch equation, the molecule will be >90% ionized at a pH of 9.5 and >99% ionized at a pH of 10.5. The solubility of salts formed from anions of weak acids increases as pH is raised.[6][7]